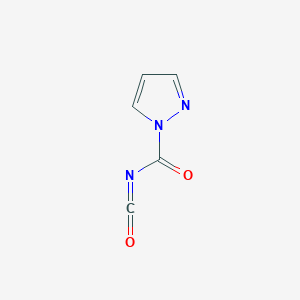
Pyrazole-1-carbonyl isocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole-1-carbonyl isocyanate, also known as this compound, is a useful research compound. Its molecular formula is C5H3N3O2 and its molecular weight is 137.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Materials Science
Polymer Synthesis:
Pyrazole-1-carbonyl isocyanate serves as a building block for creating dynamic polymers. Its incorporation into polyureas has been shown to enhance mechanical properties and thermal stability. For instance, poly(pyrazole-ureas) (PPzUs) synthesized from PCI exhibit unique crystallization behaviors and can be recycled upon heating, making them suitable for sustainable material applications .
Dynamic Covalent Bonds:
The dynamic nature of pyrazole-urea bonds allows for the development of responsive materials. These materials can undergo rapid thermal dissociation or exchange reactions, enabling adaptive functionalities in applications such as self-healing materials and smart coatings .
Medicinal Chemistry
Enzyme Inhibition and Protein Modification:
Pyrazole derivatives, including PCI, have been utilized for their ability to form covalent bonds with nucleophiles. This property is particularly valuable in the study of enzyme inhibition and protein modification, facilitating research into therapeutic agents.
Anticancer Research:
Recent studies have indicated that pyrazole-based compounds possess anticancer properties. The incorporation of PCI into drug candidates may enhance their efficacy against specific cancer types by targeting cellular mechanisms involved in tumor growth .
Industrial Applications
Coatings and Adhesives:
Modified isocyanates, including those derived from pyrazole, are used in the formulation of coatings and adhesives due to their high reactivity and crosslinking capabilities. These compounds can lead to the formation of durable films with desirable hardness and chemical resistance .
Thermal Stability:
The thermal stability of pyrazole-based polymers makes them ideal for high-temperature applications. They can maintain their structural integrity under conditions that would typically degrade other polymer types .
Case Studies
Propriétés
Numéro CAS |
112423-48-0 |
|---|---|
Formule moléculaire |
C5H3N3O2 |
Poids moléculaire |
137.1 g/mol |
Nom IUPAC |
pyrazole-1-carbonyl isocyanate |
InChI |
InChI=1S/C5H3N3O2/c9-4-6-5(10)8-3-1-2-7-8/h1-3H |
Clé InChI |
FDGWMQLFXILENY-UHFFFAOYSA-N |
SMILES |
C1=CN(N=C1)C(=O)N=C=O |
SMILES canonique |
C1=CN(N=C1)C(=O)N=C=O |
Synonymes |
1H-Pyrazole-1-carbonylisocyanate(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















